N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide
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Overview
Description
N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H31N3O5S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathway Identification
One study delved into the metabolic pathways of a novel antidepressant, identifying the enzymes involved in its oxidative metabolism using human liver microsomes and recombinant enzymes. This research sheds light on the compound's metabolic transformations, highlighting its oxidation to various metabolites through the action of specific cytochrome P450 enzymes (Hvenegaard et al., 2012).
Glycine Transporter-1 Inhibition
Another investigation focused on the synthesis and biological evaluation of benzamide inhibitors of glycine transporter-1 (GlyT-1). This study aimed at discovering compounds with a good balance of in vitro GlyT-1 potency and selectivity, along with favorable pharmacokinetic and safety characteristics. One analog demonstrated significant in vivo activity, offering insights into potential therapeutic applications (Cioffi et al., 2016).
Ligands for Melanocortin Receptors
Research into piperazine analogs of the melanocortin 4 receptor (MC4R) agonist "THIQ" highlighted the synthesis and pharmacological characterization of these compounds. The study provided valuable information on the structural and functional relationship between these analogs and MC4R, facilitating the development of potential treatments for disorders related to this receptor (Mutulis et al., 2004).
Crystal Structure Analysis
The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine was analyzed to understand its molecular configuration. This work contributes to the field by offering detailed insights into the compound's structural properties, which are crucial for drug design and development (Naveen et al., 2007).
Safety and Hazards
The safety information available for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It’s suggested that similar compounds might influence gaba-ergic neurotransmission in the brain . They could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Biochemical Pathways
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells . This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
The compound has shown significant effects at the molecular and cellular level. Similar compounds have demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . They have also shown to induce apoptosis and cause cell cycle arrests .
Properties
IUPAC Name |
N-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexyl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-30(26,27)22-13-16-2-5-18(6-3-16)21(25)24-10-8-23(9-11-24)14-17-4-7-19-20(12-17)29-15-28-19/h4,7,12,16,18,22H,2-3,5-6,8-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGPRFJNOZQOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.